
1,2,3,4-Tetrahydroisoquinolin-7-amine
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-7-amine is a derivative of tetrahydroisoquinoline, a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and known for their diverse biological activities . The tetrahydroisoquinoline scaffold is significant in medicinal chemistry due to its presence in various bioactive compounds and drugs .
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the hydrogenation of isoquinoline. One common synthetic route includes the reduction of isoquinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature conditions . Industrial production methods often employ similar catalytic hydrogenation processes, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using reagents like hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be further hydrogenated to form decahydroisoquinoline.
Substitution: It can participate in N-alkylation reactions with halo acetophenones to form substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and selenium dioxide. Major products formed from these reactions include nitrones and decahydroisoquinoline .
Scientific Research Applications
Neuroprotective Properties
1,2,3,4-Tetrahydroisoquinolin-7-amine and its derivatives have been studied for their neuroprotective effects. Research indicates that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit protective properties against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms in animal models. These compounds help modulate dopamine metabolism and possess anti-addictive properties in models of cocaine self-administration .
Case Study: Neuroprotection in Rodents
A study demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline could significantly reduce behavioral syndromes induced by MPTP in rodents. This suggests potential for developing treatments for neurodegenerative diseases like Parkinson's .
Antipsychotic Potential
The compound has shown promise as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in various psychiatric disorders. Compounds derived from this compound have been optimized to enhance their oral bioavailability and selectivity over other receptors such as D2. This specificity could lead to new antipsychotic therapies with fewer side effects compared to existing medications .
Case Study: D3 Receptor Antagonism
Research highlighted the design of a series of tetrahydroisoquinoline derivatives that demonstrated high affinity for the D3 receptor while maintaining low interaction with D2 receptors. This selectivity is crucial for minimizing side effects associated with traditional antipsychotics .
Synthesis and Structural Activity Relationships
The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to produce enantiopure forms of this compound. The structural activity relationships (SAR) indicate that modifications to the tetrahydroisoquinoline scaffold can lead to enhanced biological activities against different targets.
Table: Synthetic Methods and Yields
Synthetic Method | Yield (%) | Reference |
---|---|---|
Petasis Reaction | 85–97 | |
One-Pot Synthesis | Varies | |
Asymmetric Induction | High |
Antimicrobial Activities
Research has also indicated that tetrahydroisoquinoline derivatives possess antimicrobial properties. They have been tested against various pathogens and show potential as lead compounds for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that certain derivatives of this compound exhibited significant activity against bacterial strains resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets and pathways. It is known to exert neuroprotective effects by antagonizing neurotoxins and protecting neuronal cells . The compound’s ability to form salts with strong acids and undergo oxidation and reduction reactions also contributes to its biological activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include:
Isoquinoline: The parent compound from which tetrahydroisoquinoline is derived.
Decahydroisoquinoline: A fully hydrogenated derivative of tetrahydroisoquinoline.
Naphthyridinomycin: An antitumor antibiotic with a similar tetrahydroisoquinoline scaffold.
These compounds share the isoquinoline core but differ in their degree of hydrogenation and specific functional groups, leading to varied biological activities and applications .
Biological Activity
1,2,3,4-Tetrahydroisoquinolin-7-amine (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroisoquinolines, characterized by a bicyclic structure consisting of a saturated six-membered ring fused to a five-membered nitrogen-containing ring. Its unique structural features contribute to its reactivity and biological activity.
The biological activity of THIQ is primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition : THIQ has been shown to inhibit the activity of enzymes such as gamma-glutamyl transpeptidase, which plays a role in glutathione metabolism. This inhibition leads to increased levels of glutathione in dopaminergic structures, potentially offering neuroprotective effects against oxidative stress .
- Dopamine Receptor Interaction : THIQ derivatives have been studied for their affinity towards dopamine receptors. For instance, compounds based on the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif exhibit selective binding to the D3 receptor, which is implicated in various neuropsychiatric disorders .
Biological Activities
Research has identified several biological activities associated with THIQ:
- Neuroprotective Effects : THIQ and its derivatives have demonstrated neuroprotective properties in models of neurodegeneration. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to mitigate behavioral syndromes induced by neurotoxins like MPTP .
- Antioxidant Properties : Both THIQ and its derivatives possess intrinsic antioxidant capabilities. They can inhibit free radical formation and protect against oxidative damage in neuronal cells .
- Potential Anti-addictive Properties : Some studies suggest that THIQ may have anti-addictive effects, particularly in models involving cocaine self-administration .
Table 1: Summary of Biological Activities of THIQ Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1,2,3,4-Tetrahydroisoquinolin-7-amine?
- Methodology : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, LiAlH4 reduction of nitrovinyl intermediates in tetrahydrofuran (THF) under inert atmospheres (e.g., argon) yields ethylamine derivatives with ~60% efficiency . Catalytic hydrogenation using Pd/C and HCl in methanol/ethyl acetate mixtures further purifies intermediates .
- Key Considerations : Optimize reaction time (e.g., 20 hours for LiAlH4 reduction) and catalyst loading to minimize side products.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology :
- Molecular Weight : 148.2 g/mol (C9H12N2) .
- LogP : 1.82 (indicative of moderate lipophilicity) .
- Hydrogen Bonding : 2 donors, 2 acceptors; polar surface area 38.05 Ų .
- Stability : Solid form at room temperature; store under inert gas at 2–8°C .
- Tools : Use HPLC for purity analysis and NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) for structural confirmation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodology :
- Substitution Patterns : Introduce functional groups (e.g., acetyl, chloro, methyl) at positions 2, 6, or 7 to assess antibacterial/anticancer activity .
- Biological Assays : Test analogs against Gram-negative/-positive bacteria (MIC assays) or cancer cell lines (MTT assays). For example, acetylated derivatives show enhanced antibacterial activity .
- Data Interpretation : Correlate electronic (e.g., Hammett constants) and steric effects with activity trends. Use molecular docking to predict binding to targets like topoisomerases .
Q. What strategies resolve contradictions in reported biological activities of isoquinoline derivatives?
- Case Study : Conflicting data on antibacterial efficacy against Staphylococcus aureus vs. Escherichia coli .
- Methodology :
- Orthogonal Assays : Combine MIC assays with time-kill curves to confirm bacteriostatic vs. bactericidal effects.
- Mechanistic Studies : Evaluate membrane permeability (e.g., via SYTOX Green uptake) or target-specific inhibition (e.g., β-lactamase activity) .
- Advanced Tools : Use metabolomics to identify off-target effects or resistance mechanisms.
Q. How can synthetic yields be improved for this compound analogs?
- Optimization Strategies :
- Solvent Selection : Replace THF with DMF for nitrovinyl reductions to enhance solubility .
- Catalyst Screening : Test alternative catalysts (e.g., Raney Ni) for hydrogenation steps.
- Workflow : Employ flow chemistry for continuous synthesis, reducing intermediate degradation .
- Yield Analysis : Use design-of-experiment (DoE) models to identify critical parameters (e.g., temperature, pressure).
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDBFRQSKKEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468967 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72299-68-4 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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